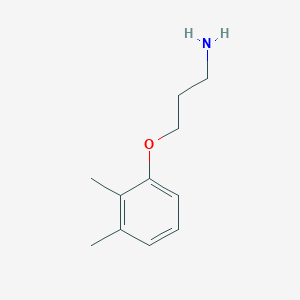
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring, a trifluoromethylsulfanyl group, and a methyl group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoromethylsulfanylating reagent.
N-Alkylation: The final step involves the N-alkylation of the nicotinamide ring with 1-methyl-2-bromoethyl to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs with hydrogen replacing the bromine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethylsulfanyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to alterations in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(2-chloroethyl)-nicotinamide
- 5-Bromo-N-(1-methyl-2-ethyl)-nicotinamide
- 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylpropyl)-nicotinamide
Uniqueness
Compared to similar compounds, 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C10H10BrF3N2OS |
|---|---|
Molecular Weight |
343.17 g/mol |
IUPAC Name |
5-bromo-N-[1-(trifluoromethylsulfanyl)propan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10BrF3N2OS/c1-6(5-18-10(12,13)14)16-9(17)7-2-8(11)4-15-3-7/h2-4,6H,5H2,1H3,(H,16,17) |
InChI Key |
OMEQIPKATJFKJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC(F)(F)F)NC(=O)C1=CC(=CN=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


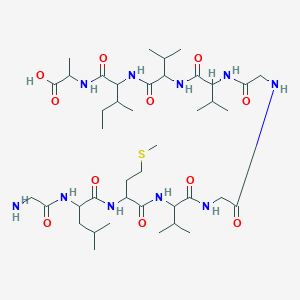

![{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine](/img/structure/B12111621.png)
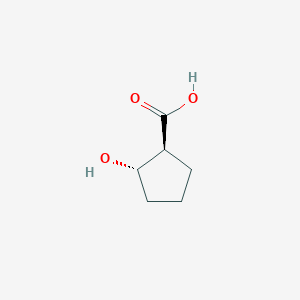
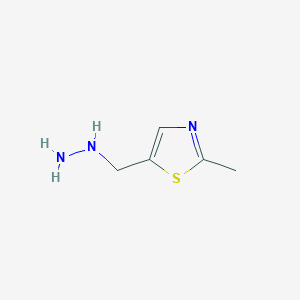
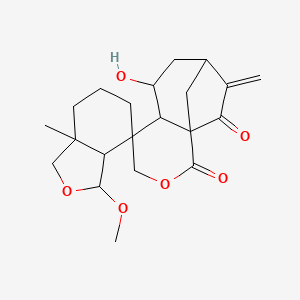

amine](/img/structure/B12111639.png)

![(5Z)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12111647.png)
